Cas no 313527-46-7 (2-(2-FLUORO-PHENYL)-BENZOOXAZOL-5-YLAMINE)

2-(2-Fluoro-phenyl)-benzoxazol-5-ylamine is a fluorinated benzoxazole derivative with potential applications in pharmaceutical and material science research. Its structure, featuring a benzoxazole core substituted with a 2-fluorophenyl group and an amine at the 5-position, offers versatility for further functionalization. The fluorine substituent enhances electronic properties, making it valuable for designing bioactive compounds or optoelectronic materials. The amine group provides a reactive site for conjugation or derivatization, facilitating its use as a building block in synthetic chemistry. This compound may exhibit improved stability and selectivity in targeted applications due to its tailored molecular architecture. Its purity and well-defined structure support reproducible results in research settings.
2-(2-FLUORO-PHENYL)-BENZOOXAZOL-5-YLAMINE structure
313527-46-7 structure
Product Name:2-(2-FLUORO-PHENYL)-BENZOOXAZOL-5-YLAMINE
CAS No:313527-46-7
MF:C13H9FN2O
MW:228.221766233444
CID:892378
Update Time:2026-04-29

2-(2-FLUORO-PHENYL)-BENZOOXAZOL-5-YLAMINE Chemical and Physical Properties

Names and Identifiers

    • 2-(2-FLUORO-PHENYL)-BENZOOXAZOL-5-YLAMINE
    • 2-(2-fluorophenyl)-1,3-benzoxazol-5-amine
    • 2-(2-fluorophenyl)benzo[d]oxazol-5-amine
    • AC1LEH29
    • AC1Q52F8
    • Oprea1_006713
    • Oprea1_658880
    • STOCK2S-25786
    • SureCN2243392

Computed Properties

  • Exact Mass: 228.07000

Experimental Properties

  • PSA: 52.05000
  • LogP: 3.79730

2-(2-FLUORO-PHENYL)-BENZOOXAZOL-5-YLAMINE Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(2-FLUORO-PHENYL)-BENZOOXAZOL-5-YLAMINE Pricemore >>

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2-(2-FLUORO-PHENYL)-BENZOOXAZOL-5-YLAMINE Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:313527-46-7)2-(2-FLUORO-PHENYL)-BENZOOXAZOL-5-YLAMINE
Order Number:A1181210
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:46
Price ($):230.0/667.0
Email:sales@amadischem.com

2-(2-FLUORO-PHENYL)-BENZOOXAZOL-5-YLAMINE Related Literature

Additional information on 2-(2-FLUORO-PHENYL)-BENZOOXAZOL-5-YLAMINE

Professional Introduction to 2-(2-FLUORO-PHENYL)-BENZOOXAZOL-5-YLAMINE (CAS No. 313527-46-7)

2-(2-FLUORO-PHENYL)-BENZOOXAZOL-5-YLAMINE, identified by its Chemical Abstracts Service (CAS) number 313527-46-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This heterocyclic amine has garnered considerable attention due to its structural uniqueness and potential therapeutic applications. The presence of a fluoro substituent in the aromatic ring and the benzooxazole core imparts distinct electronic and steric properties, making it a valuable scaffold for drug discovery and development.

The benzooxazole moiety is a well-documented pharmacophore in medicinal chemistry, known for its role in various bioactivities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a fluorine atom at the para position of the phenyl ring enhances the compound's metabolic stability and binding affinity to biological targets. This modification is particularly crucial in drug design, as it can significantly influence the pharmacokinetic profile of a molecule.

In recent years, there has been a surge in research focusing on fluorinated benzooxazoles due to their promising biological activities. Studies have demonstrated that these compounds exhibit inhibitory effects on several enzymes and receptors implicated in human diseases. For instance, derivatives of benzooxazole have shown potential in targeting protein kinases, which are key players in cancer cell signaling pathways. The fluorine atom's ability to increase lipophilicity and reduce metabolic degradation makes these compounds attractive candidates for further development.

The synthesis of 2-(2-FLUORO-PHENYL)-BENZOOXAZOL-5-YLAMINE involves multi-step organic transformations, typically starting from commercially available precursors. The introduction of the fluorine substituent is often achieved through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. These synthetic strategies ensure high yield and purity, which are essential for pharmaceutical applications. The benzooxazole ring is typically constructed via cyclization reactions, such as the Hantzsch reaction or condensation of salicylaldehyde derivatives with orthoaminophenols.

The pharmacological profile of 2-(2-FLUORO-PHENYL)-BENZOOXAZOL-5-YLAMINE has been extensively evaluated in vitro and in vivo. Preclinical studies have revealed its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are overexpressed in various cancers. Additionally, the compound has shown efficacy against inflammatory pathways by modulating the activity of enzymes like COX-2 and LOX. These findings underscore its therapeutic potential in treating chronic inflammatory diseases and malignancies.

The role of fluorine atoms in enhancing drug efficacy is well-documented. Fluorinated compounds often exhibit improved binding affinity due to changes in electronic distribution and steric hindrance around the target site. In the case of 2-(2-FLUORO-PHENYL)-BENZOOXAZOL-5-YLAMINE, the fluorine atom at the para position of the phenyl ring likely contributes to stronger interactions with biological targets, thereby increasing its pharmacological activity. This phenomenon is particularly relevant in designing small-molecule inhibitors where submicromolar affinities are desired.

Ongoing research is exploring novel derivatives of benzooxazole with different substituents to optimize their pharmacological properties. Computational methods, such as molecular docking and quantum mechanics calculations, are being employed to predict binding interactions and identify lead compounds. These computational approaches complement traditional experimental techniques, accelerating the drug discovery process.

The development of new pharmaceutical agents requires rigorous evaluation to ensure safety and efficacy before clinical translation. Preclinical studies involving 2-(2-FLUORO-PHENYL)-BENZOOXAZOL-5-YLAMINE have focused on assessing its toxicity profile, pharmacokinetics, and mechanism of action. Animal models have been utilized to evaluate its effects on various disease endpoints, providing valuable insights into its potential therapeutic applications.

The future prospects for 2-(2-FLUORO-PHENYL)-BENZOOXAZOL-5-YLAMINE appear promising as it continues to be investigated for multiple indications. Its unique structural features make it a versatile scaffold for designing next-generation drugs targeting complex diseases like cancer and neurodegenerative disorders. As research progresses, additional derivatives may be developed to enhance their specificity and reduce off-target effects.

In conclusion, 2-(2-FLUORO-PHENYL)-BENZOOXAZOL-5-YLAMINE (CAS No. 313527-46-7) represents a significant advancement in pharmaceutical chemistry with its innovative structure and promising biological activities. Its synthesis, pharmacological profile, and future potential highlight its importance as a lead compound for drug discovery efforts aimed at treating various human diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:313527-46-7)2-(2-FLUORO-PHENYL)-BENZOOXAZOL-5-YLAMINE
A1181210
Purity:99%/99%
Quantity:1g/5g
Price ($):230.0/667.0
Email